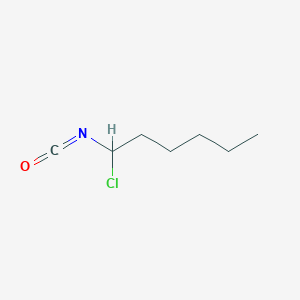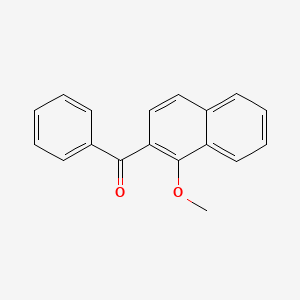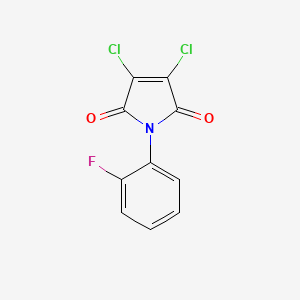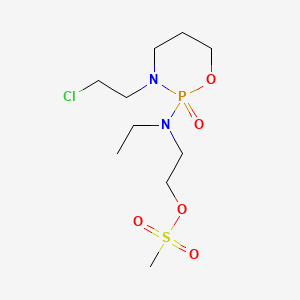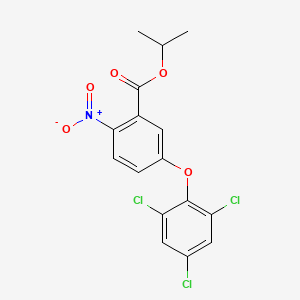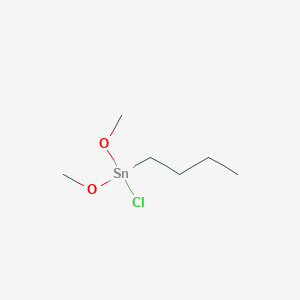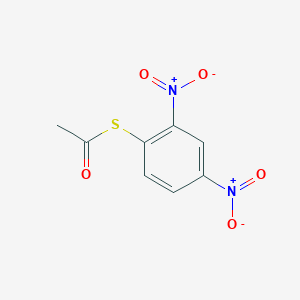
S-(2,4-Dinitrophenyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2,4-Dinitrophenyl) ethanethioate: is an organic compound that belongs to the class of thioesters. It is characterized by the presence of a thioester functional group (R-S-CO-R’) and two nitro groups attached to a phenyl ring. This compound is known for its reactivity and is often used in various chemical reactions and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4-Dinitrophenyl) ethanethioate typically involves the reaction of ethanethioic acid with 2,4-dinitrophenyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired thioester product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: S-(2,4-Dinitrophenyl) ethanethioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thioester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols, typically in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted thioesters.
Reduction: Formation of amino derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Chemistry: S-(2,4-Dinitrophenyl) ethanethioate is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a probe to study enzyme activities, particularly those involving thioesterases and other sulfur-metabolizing enzymes.
Medicine: While not directly used as a drug, this compound is used in medicinal chemistry research to develop new therapeutic agents and to study drug metabolism.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of S-(2,4-Dinitrophenyl) ethanethioate involves its reactivity with nucleophiles and electrophiles. The thioester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The nitro groups can undergo reduction or other transformations, influencing the overall reactivity of the compound.
Comparación Con Compuestos Similares
S-(2,4-Dinitrophenyl) glutathione: Similar in structure but contains a glutathione moiety.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of a thioester.
2,4-Dinitrophenol: Lacks the thioester group and is known for its use as a metabolic stimulant.
Uniqueness: S-(2,4-Dinitrophenyl) ethanethioate is unique due to its combination of a thioester group and nitro groups, which confer distinct reactivity and applications in various fields of research and industry.
Propiedades
Número CAS |
40640-80-0 |
|---|---|
Fórmula molecular |
C8H6N2O5S |
Peso molecular |
242.21 g/mol |
Nombre IUPAC |
S-(2,4-dinitrophenyl) ethanethioate |
InChI |
InChI=1S/C8H6N2O5S/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3 |
Clave InChI |
DDJRYIBJLCHDGP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


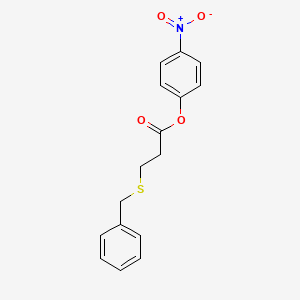
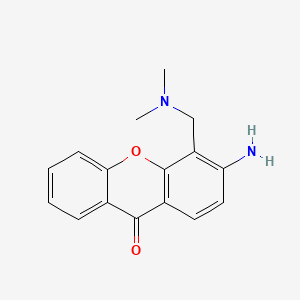

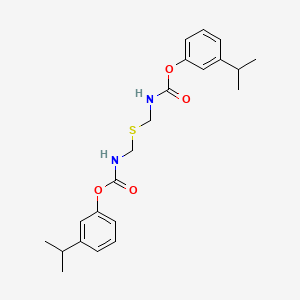
![1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene](/img/structure/B14661806.png)
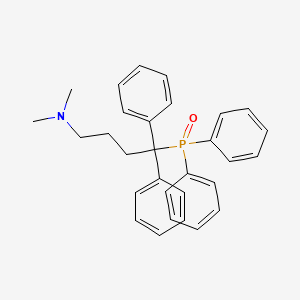
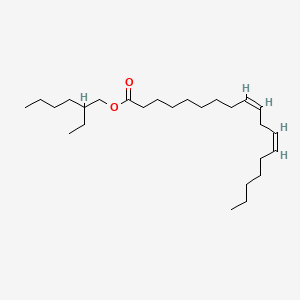
phosphane](/img/structure/B14661839.png)
